molecular formula C9H9NOS B063169 2-Ethyl-1,3-benzothiazol-7-ol CAS No. 163299-22-7

2-Ethyl-1,3-benzothiazol-7-ol

Cat. No. B063169
M. Wt: 179.24 g/mol
InChI Key: NKIQLYRMTAIUSW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-Ethyl-1,3-benzothiazol-7-ol, also known as EBTO or benzothiazolyl ethanol, is a chemical compound that belongs to the class of benzothiazoles. It is widely used in scientific research due to its unique properties and diverse applications.

Mechanism Of Action

The mechanism of action of 2-Ethyl-1,3-benzothiazol-7-ol is not fully understood. However, it is believed that it reacts with metal ions to form a chelate complex. The complex then emits fluorescence, which can be detected and measured.

Biochemical And Physiological Effects

2-Ethyl-1,3-benzothiazol-7-ol has been shown to have antioxidant properties and can scavenge free radicals. It has also been shown to have antitumor activity and can inhibit the growth of cancer cells. Additionally, 2-Ethyl-1,3-benzothiazol-7-ol has been shown to have anti-inflammatory properties and can reduce inflammation in animal models.

Advantages And Limitations For Lab Experiments

One advantage of using 2-Ethyl-1,3-benzothiazol-7-ol in lab experiments is its high sensitivity and selectivity for metal ions. It is also easy to synthesize and has a long shelf life. However, one limitation is that it can be toxic to cells at high concentrations. Therefore, it is important to use appropriate safety measures when handling 2-Ethyl-1,3-benzothiazol-7-ol.

Future Directions

There are several future directions for the use of 2-Ethyl-1,3-benzothiazol-7-ol in scientific research. One area of interest is its potential use as a therapeutic agent for cancer and other diseases. Another area of interest is the development of new fluorescent probes based on the structure of 2-Ethyl-1,3-benzothiazol-7-ol for the detection of other metal ions. Additionally, further studies are needed to fully understand the mechanism of action of 2-Ethyl-1,3-benzothiazol-7-ol and its potential applications in other fields such as materials science and environmental monitoring.
Conclusion
In conclusion, 2-Ethyl-1,3-benzothiazol-7-ol is a versatile compound with a wide range of applications in scientific research. Its unique properties make it a valuable tool for the detection of metal ions, synthesis of metal complexes, and inhibition of cancer cell growth. Although there are some limitations to its use, the future directions for the development and application of 2-Ethyl-1,3-benzothiazol-7-ol are promising.

Synthesis Methods

2-Ethyl-1,3-benzothiazol-7-ol can be synthesized through a two-step process. The first step involves the reaction of 2-mercaptobenzothiazole with ethylene oxide to form 2-(2-hydroxyethoxy)benzothiazole. In the second step, the product is treated with sodium hydroxide to obtain 2-Ethyl-1,3-benzothiazol-7-ol.

Scientific Research Applications

2-Ethyl-1,3-benzothiazol-7-ol has a wide range of applications in scientific research. It is commonly used as a fluorescent probe for the detection of metal ions such as copper, zinc, and iron. It has also been used as a ligand for the synthesis of metal complexes and as a reagent for the determination of aldehydes and ketones. Additionally, 2-Ethyl-1,3-benzothiazol-7-ol has been used as a corrosion inhibitor for steel and as a stabilizer for polyvinyl chloride.

properties

IUPAC Name

2-ethyl-1,3-benzothiazol-7-ol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9NOS/c1-2-8-10-6-4-3-5-7(11)9(6)12-8/h3-5,11H,2H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NKIQLYRMTAIUSW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=NC2=C(S1)C(=CC=C2)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9NOS
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

179.24 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Ethyl-1,3-benzothiazol-7-ol

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